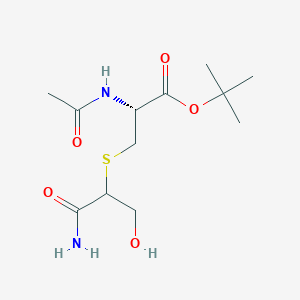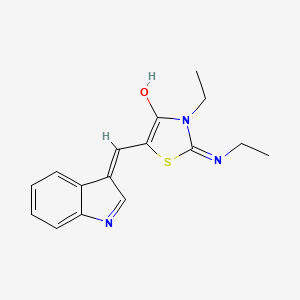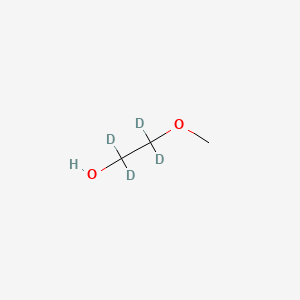
Benzeneethanol, alpha,alpha-diethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha,alpha-Diethylphenethyl alcohol: is an organic compound with the molecular formula C12H18O. It is also known by other names such as 3-benzylpentan-3-ol and benzeneethanol, alpha,alpha-diethyl . This compound is characterized by its hydroxyl group (-OH) attached to a carbon atom that is bonded to two ethyl groups and a phenyl group, making it a tertiary alcohol.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing alpha,alpha-Diethylphenethyl alcohol involves the Grignard reaction. This process typically starts with the reaction of phenylmagnesium bromide with diethyl ketone, followed by hydrolysis to yield the desired alcohol.
Reduction of Ketones: Another method involves the reduction of the corresponding ketone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods: Industrial production of alpha,alpha-Diethylphenethyl alcohol often employs catalytic hydrogenation of the corresponding ketone. This method is favored for its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Alpha,alpha-Diethylphenethyl alcohol can undergo oxidation reactions to form the corresponding ketone. Common oxidizing agents include chromic acid (H2CrO4) and potassium permanganate (KMnO4).
Dehydration: In the presence of strong acids like sulfuric acid (H2SO4), this alcohol can undergo dehydration to form alkenes.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate.
Dehydration: Sulfuric acid, high temperatures.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed:
Oxidation: Corresponding ketone.
Dehydration: Alkenes.
Substitution: Alkyl halides.
Scientific Research Applications
Alpha,alpha-Diethylphenethyl alcohol has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism by which alpha,alpha-Diethylphenethyl alcohol exerts its effects involves interactions with various molecular targets. In biological systems, it may interact with enzymes and receptors, influencing pathways related to inflammation and microbial activity . The exact molecular targets and pathways are still under investigation, but its effects are believed to be mediated through modulation of enzyme activity and receptor binding.
Comparison with Similar Compounds
Phenethyl alcohol: Similar structure but lacks the two ethyl groups.
Benzyl alcohol: Contains a benzyl group but lacks the ethyl groups.
Tert-butyl alcohol: A tertiary alcohol with a different alkyl group arrangement.
Uniqueness: Alpha,alpha-Diethylphenethyl alcohol is unique due to its specific arrangement of ethyl groups and a phenyl group attached to the hydroxyl-bearing carbon. This structure imparts distinct chemical and physical properties, making it valuable in various applications, particularly in the synthesis of complex organic molecules and in the fragrance industry.
Properties
CAS No. |
34577-40-7 |
|---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
3-benzylpentan-3-ol |
InChI |
InChI=1S/C12H18O/c1-3-12(13,4-2)10-11-8-6-5-7-9-11/h5-9,13H,3-4,10H2,1-2H3 |
InChI Key |
VXSLZYONEMVQRB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanehydrazide](/img/structure/B13822954.png)

![3-[(3-Nitro-2-pyridinyl)thio]-1,2-propanediol](/img/structure/B13822961.png)
![(3Z)-3-(3-chloro-4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-4-(3,4-diethoxyphenyl)-5-(3-hydroxypropyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B13822973.png)
![4-chloro-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]benzenesulfonohydrazide](/img/structure/B13822980.png)



![(3Z)-1-[(4-methylpiperidin-1-yl)methyl]-3-{[3-(trifluoromethyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B13822993.png)
(Cl)Cl.C1CCOC1](/img/structure/B13822994.png)




